Cas no 2137862-20-3 (Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate)

Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-722844
- 2137862-20-3
- sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate
- Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate
-
- インチ: 1S/C10H11NO6S.Na/c1-3-17-10(12)8-4-7(18(15)16)5-9(6(8)2)11(13)14;/h4-5H,3H2,1-2H3,(H,15,16);/q;+1/p-1
- InChIKey: YZPZCMMIMNQLSY-UHFFFAOYSA-M
- ほほえんだ: S(C1C=C(C(C)=C(C(=O)OCC)C=1)[N+](=O)[O-])(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 295.01265249g/mol
- どういたいしつりょう: 295.01265249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722844-1.0g |
sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate |
2137862-20-3 | 1g |
$0.0 | 2023-06-06 |
Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinateに関する追加情報
Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate (CAS No. 2137862-20-3)
The compound Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate (CAS No. 2137862-20-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a sulfinate group, an ethoxycarbonyl group, a methyl group, and a nitro group, all attached to a benzene ring. The presence of these groups imparts distinctive chemical and physical properties to the compound, making it suitable for various applications in research and industry.
Recent studies have highlighted the potential of Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate in the development of advanced materials, particularly in the synthesis of novel polymers and as an intermediate in pharmaceutical chemistry. The sulfinate group, for instance, has been shown to enhance the reactivity of the compound in certain polymerization reactions, leading to the creation of high-performance materials with tailored properties. Additionally, the nitro group contributes to the compound's ability to act as a precursor in the synthesis of bioactive molecules, opening new avenues for drug discovery.
The synthesis of Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have recently developed innovative methodologies that leverage green chemistry principles, such as using biodegradable solvents and minimizing waste generation. These advancements not only improve the efficiency of the synthesis process but also align with global sustainability goals.
One of the most promising applications of this compound lies in its use as an intermediate in the production of advanced pharmaceuticals. The ethoxycarbonyl group plays a crucial role in enabling specific chemical transformations that are essential for constructing complex molecular architectures. Furthermore, the methyl group enhances the stability of the compound during these transformations, making it an ideal building block for drug development.
Recent breakthroughs in computational chemistry have also shed light on the electronic properties of Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate. Advanced quantum mechanical calculations have revealed that the compound exhibits unique electronic behavior due to the synergistic interaction between its functional groups. This understanding has paved the way for its application in electronic materials, such as organic semiconductors and conductive polymers.
In conclusion, Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate (CAS No. 2137862-20-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its intricate structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.
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